Salbutamol Glyoxal Impurity
Description
Significance of Impurity Profiling in Pharmaceutical Development and Quality Control
Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical substances and products. longdom.orgrjpdft.com Its importance is underscored by several key factors:
Patient Safety: The primary goal of impurity profiling is to ensure patient safety. globalpharmatek.comlongdom.org Some impurities can be toxic or produce undesired pharmacological effects, potentially compromising the safety of the drug. longdom.orgresearchgate.net Rigorous analysis helps identify and mitigate these risks. longdom.org
Quality and Efficacy: Impurities can affect the stability of an Active Pharmaceutical Ingredient (API), leading to degradation and reduced efficacy. longdom.orglongdom.org By identifying potential degradation pathways, manufacturers can establish appropriate storage conditions and shelf life for the product. globalpharmatek.com
Regulatory Compliance: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive impurity data for drug approval. globalpharmatek.comlongdom.orgpharmaffiliates.com Adherence to these standards is a non-negotiable aspect of market approval. longdom.orglongdom.org
Process Optimization: Understanding impurity formation helps in optimizing the manufacturing process. globalpharmatek.com This knowledge allows for the selection of better raw materials and synthetic routes to control and minimize the presence of impurities. globalpharmatek.comsenieer.com
The process involves advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to separate and quantify impurities with high sensitivity and resolution. longdom.org
Evolution of Regulatory Frameworks and International Harmonization Guidelines for Pharmaceutical Impurities
Regulatory oversight of pharmaceutical impurities has evolved significantly over the years, driven by a deeper understanding of their potential impact on public health. A pivotal development in this area has been the work of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org
Established in 1990, the ICH brings together regulatory authorities and the pharmaceutical industry to develop scientific and technical guidelines. ich.org The goal is to achieve greater global harmonization, ensuring that safe, effective, and high-quality medicines are developed and registered efficiently. ich.orgwww.gov.uk
Key ICH guidelines governing impurities include:
ICH Q3A(R2): This guideline pertains to impurities in new drug substances, providing guidance on the qualification and control of impurities. www.gov.ukjpionline.orgeuropa.eu It applies to substances produced by chemical synthesis that have not been previously registered in a region. europa.eu
ICH Q3B(R2): This guideline focuses on impurities in new drug products. www.gov.ukgmpinsiders.comeuropa.eu It covers degradation products of the active ingredient and reaction products of the active ingredient with excipients or the container closure system. pmda.go.jp
ICH Q3C(R5): This guideline addresses residual solvents, which are volatile organic chemicals used or produced in the manufacturing of drug substances or excipients. gmpinsiders.comeuropa.eu
ICH Q3D: This guideline establishes limits for elemental impurities in drug products. www.gov.ukeuropa.eu
ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.org
These guidelines provide a framework for the reporting, identification, and qualification of impurities based on established thresholds. jpionline.orgslideshare.net Regulatory agencies worldwide, such as Health Canada and the UK's MHRA, have adopted these ICH guidelines, underscoring the global move towards regulatory harmonization. www.gov.ukcanada.ca The continuous evolution of these frameworks reflects ongoing efforts to address new challenges, such as the emergence of nitrosamine (B1359907) impurities. technologynetworks.comzamann-pharma.com
Classification and General Sources of Pharmaceutical Impurities
Pharmaceutical impurities are broadly classified into three main categories according to ICH guidelines. veeprho.compharmastate.academymoravek.com
Interactive Data Table: Classification of Pharmaceutical Impurities
| Impurity Class | Description | Examples |
| Organic Impurities | Can arise during the manufacturing process or storage of the drug substance. They are often related in structure to the drug substance and can be identified or unidentified, volatile or non-volatile. pharmastate.academymoravek.com | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.orgpharmastate.academymoravek.com |
| Inorganic Impurities | Result from the manufacturing process and are typically known and identified. veeprho.compharmastate.academymoravek.com | Reagents, ligands, catalysts, heavy metals, inorganic salts, filter aids, and charcoal. veeprho.compharmastate.academy |
| Residual Solvents | Inevitable inorganic or organic liquids used during the synthesis of a drug substance or in the preparation of a drug product. gmpinsiders.compharmastate.academy Their levels are controlled based on their toxicity. toref-standards.com | Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential). pharmastate.academytoref-standards.com |
The sources of these impurities are varied and can be introduced at multiple stages of drug production and storage:
Raw Materials and Starting Materials: Impurities present in the initial materials can be carried through the manufacturing process. senieer.comveeprho.com
Manufacturing Process: The synthetic route itself is a primary source of impurities, including by-products, intermediates, and unreacted reagents. veeprho.comnih.gov
Degradation: The drug substance can degrade over time due to factors like light, temperature, pH, or reaction with excipients, forming degradation products. senieer.comveeprho.com
Container and Closure Systems: Interaction between the drug substance or product and its packaging can lead to the formation of impurities. senieer.comveeprho.com
Salbutamol (B1663637) Glyoxal (B1671930) Impurity
Salbutamol Glyoxal Impurity is a chemical compound used as a reference standard in the pharmaceutical industry, particularly in the quality control of Salbutamol. clearsynth.comcleanchemlab.com It is utilized for analytical method development, validation (AMV), and quality control (QC) applications during the production of Salbutamol. clearsynth.comaxios-research.com
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2,2-Dihydroxy-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one | cleanchemlab.como2hdiscovery.coopulentpharma.com |
| CAS Number | 72189-44-7 | clearsynth.comcleanchemlab.comopulentpharma.com |
| Molecular Formula | C₉H₁₀O₅ | o2hdiscovery.coopulentpharma.comaxios-research.com |
| Molecular Weight | 198.2 g/mol | o2hdiscovery.coaxios-research.com |
| Melting Point | >196°C (decomposed) | chemicalbook.com |
| Boiling Point | 457.5±30.0 °C (Predicted) | chemicalbook.com |
| Density | 1.555±0.06 g/cm3 (Predicted) | chemicalbook.com |
This impurity standard is synthesized from 3-Chloromethyl-4-hydroxyacetophenone. chemicalbook.com As a reference material, it is supplied with a comprehensive Certificate of Analysis (COA) to ensure its identity and purity, which is crucial for regulatory compliance in Abbreviated New Drug Applications (ANDA) and commercial production. clearsynth.comcleanchemlab.comvenkatasailifesciences.com The use of such well-characterized reference standards is essential for accurately identifying and quantifying impurities in the final drug product. venkatasailifesciences.comsynzeal.com
Properties
Molecular Formula |
C₉H₁₀O₅ |
|---|---|
Molecular Weight |
198.17 |
Synonyms |
2,2-Dihydroxyl-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone |
Origin of Product |
United States |
Contextualization of Salbutamol Impurities Research
Overview of Impurity Challenges in Sympathomimetic Bronchodilators
Sympathomimetic bronchodilators, a class of drugs that includes agents like salbutamol (B1663637), formoterol, and ephedrine, present distinct challenges in impurity profiling. nih.govresearchgate.netfda.gov The primary goal is to ensure the safety of drug therapy by identifying and controlling potentially hazardous impurities, which may be toxic, mutagenic, or carcinogenic. jcchems.comnih.gov Impurities can originate from various sources, including the manufacturing process (process-related impurities) or the degradation of the drug substance over time (degradants). jcchems.com
The challenge is compounded by the chemical nature of these compounds. For instance, some sympathomimetics are diastereomers, making their separation and analysis complex. researchgate.net The degradation of these drugs under conditions such as hydrolysis (acidic and basic), oxidation, heat, and light can lead to the formation of numerous byproducts. nih.gov Consequently, a significant challenge lies in developing selective and sensitive analytical methods capable of separating the active ingredient from a multitude of potential impurities, some of which may be present in trace amounts. nih.gov The development of such methods is essential for the quality control and stability testing of the final pharmaceutical preparations. jcchems.comeijppr.com
Identification and Research Focus on Salbutamol-Related Impurities
Salbutamol, a widely prescribed β2-adrenoceptor agonist, has been the subject of extensive research regarding its impurity profile. nih.govspringernature.com Studies have identified several impurities that can arise during its synthesis or storage. springernature.com These include compounds such as Salbutamol Aldehyde, Salbutamol Ketone, and Salbutamol bis ether. researchgate.netnih.gov
A specific focus of research has been the "Salbutamol Glyoxal (B1671930) Impurity." This compound is chemically identified as 2,2-Dihydroxy-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, with the molecular formula C₉H₁₀O₅. axios-research.como2hdiscovery.coalentris.org
Research into salbutamol impurities is heavily concentrated in two areas: degradation studies and analytical method development.
Detailed Research Findings: Forced degradation studies are a cornerstone of this research, designed to predict the impurities that might form under various stress conditions. nih.govajprd.com By subjecting salbutamol to heat, light, humidity, and solutions of varying pH (acidic and alkaline), researchers can accelerate the degradation process to identify potential degradants. ajprd.comresearchgate.netinnovareacademics.in For example, light-induced degradation has been shown to produce at least seven different products, with the rate of degradation being sensitive to pH. researchgate.net These studies are critical for understanding the stability of the drug and for developing stable formulations. nih.govsigmaaldrich.com
Analytical Method Development: A significant body of research is dedicated to creating robust analytical techniques for the separation and quantification of these impurities. High-Performance Liquid Chromatography (HPLC) and Reverse Phase HPLC (RP-HPLC) are commonly employed for this purpose. eijppr.comnih.govresearchgate.net The goal is to develop stability-indicating assay methods that can accurately measure the drug substance in the presence of its impurities and degradation products. eijppr.comajprd.com More advanced techniques, such as Supercritical Fluid Chromatography (SFC), have also been developed, offering much faster analysis times compared to traditional pharmacopoeial methods. researchgate.netnih.gov For instance, one SFC method achieved separation of salbutamol and its related impurities in just 7 minutes, a significant improvement over the 50-minute run time of the European Pharmacopeia's method. nih.gov These advanced methods are vital for routine quality control and ensuring that pharmaceutical products meet stringent regulatory standards. eijppr.comcsfarmacie.cz
Compound Reference Table
Salbutamol Glyoxal Impurity: Characterization and Formation Pathways
Chemical Identity and Structural Research of Salbutamol (B1663637) Glyoxal (B1671930) Impurity
Systematic Nomenclature and CAS Registry
The Salbutamol Glyoxal Impurity is chemically identified with the systematic IUPAC name 2,2-Dihydroxy-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one . bldpharm.comveeprho.com It is registered under the CAS Number 72189-44-7 . cleanchemlab.comclearsynth.compharmaffiliates.coma2bchem.com This compound is a derivative of acetophenone (B1666503) and is characterized by a dihydroxy ketone structure attached to a substituted phenyl ring. bldpharm.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| Systematic Name | 2,2-Dihydroxy-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one bldpharm.comveeprho.com |
| CAS Registry Number | 72189-44-7 cleanchemlab.compharmaffiliates.coma2bchem.com |
| Molecular Formula | C₉H₁₀O₅ clearsynth.comchemicalbook.com |
| Molecular Weight | 198.17 g/mol pharmaffiliates.comchemicalbook.com |
Advanced Structural Elucidation Methodologies
The definitive identification and characterization of the this compound rely on a combination of advanced spectroscopic techniques. researchgate.netresearchgate.net These methods provide detailed information about the molecule's structure, connectivity, and functional groups.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular weight and elemental composition of the impurity. Techniques like Electrospray Ionization (ESI) are often employed to generate protonated or deprotonated molecular ions, confirming the molecular formula C₉H₁₀O₅. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the complete chemical structure. researchgate.netsemanticscholar.org ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can further establish the connectivity between protons and carbons. semanticscholar.org
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. researchgate.netresearchgate.net Characteristic absorption bands would be expected for the hydroxyl (-OH) groups (both phenolic and alcoholic), the ketone (C=O) group, and the aromatic ring. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric system present, primarily the substituted benzene (B151609) ring. nih.gov Derivative UV spectrometry has been used for the analysis of salbutamol and its related impurities. nih.gov
Mechanistic Investigations into Impurity Formation
The formation of this compound can occur through various pathways, both during the manufacturing process of salbutamol and as a degradation product of the API.
Proposed Pathways of Synthetic Process-Related Formation
The synthesis of salbutamol often involves multiple steps where the conditions and intermediates can lead to the formation of impurities. nih.govresearchgate.net The glyoxal impurity can arise from starting materials or intermediates that possess or can be converted into the necessary structural motifs. While specific literature detailing the direct synthetic pathway to this exact impurity from salbutamol synthesis is scarce, general principles of organic synthesis suggest that over-oxidation or side reactions of key intermediates are plausible routes.
Post-Synthetic and Degradation-Induced Formation Mechanisms
Salbutamol is susceptible to degradation under various conditions, which can lead to the formation of the glyoxal impurity.
Oxidative Degradation: Oxidative conditions are a significant factor in the degradation of salbutamol. bas.bgcsfarmacie.cz The presence of oxidizing agents can lead to the cleavage of the side chain or modification of the aromatic ring and its substituents. bas.bgnih.gov Studies have shown that salbutamol degrades in the presence of hydrogen peroxide, indicating its susceptibility to oxidation. csfarmacie.cz The oxidation of the secondary alcohol in the salbutamol side chain could potentially lead to a ketone, which might undergo further reactions to form the glyoxal structure. Kinetic studies on the oxidative degradation of salbutamol by N-bromosuccinimide have been conducted, highlighting the reactivity of the molecule. bas.bg
Hydrolytic Pathways: Salbutamol's stability is also pH-dependent. researchgate.net Under certain pH conditions, particularly alkaline hydrolysis, degradation can be accelerated. csfarmacie.cz While direct hydrolytic pathways leading to the glyoxal impurity are not explicitly detailed, hydrolysis of precursor esters or other functional groups in the synthetic route could play a role. Forced degradation studies show that salbutamol sulfate (B86663) is unstable in alkaline conditions. csfarmacie.cz
Role of Specific Raw Materials and Intermediates
The formation of the this compound has been linked to specific starting materials and intermediates used in certain synthetic routes of salbutamol.
Connection to 3-Chloromethyl-4-hydroxyacetophenone: One known synthetic route to the this compound starts from 3-Chloromethyl-4-hydroxyacetophenone . chemicalbook.comcymitquimica.com This suggests that impurities related to the starting materials of the main salbutamol synthesis could be a source.
Another key intermediate in some salbutamol syntheses is 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone . alfa-chemistry.comchemicalbook.comchemscene.com This bromo-intermediate is structurally very close to the glyoxal impurity. It is plausible that hydrolysis of the bromine atom to a hydroxyl group, followed by further oxidation or rearrangement, could lead to the formation of the 2,2-dihydroxy-ethanone structure of the impurity.
Analytical Methodologies for Salbutamol Glyoxal Impurity Analysis
Chromatographic Separation Techniques for Detection and Quantification
Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Its primary function is to separate the main API from its structurally similar impurities, allowing for their individual detection and quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Salbutamol (B1663637) and its impurities due to its versatility, high resolution, and sensitivity. eijppr.com Stability-indicating HPLC methods are specifically designed to separate the API from all potential degradation products, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its impurities. nih.govnirmauni.ac.in
Reversed-Phase (RP-HPLC): This is the most common HPLC mode used for Salbutamol impurity analysis. Separation is achieved on a nonpolar stationary phase (like C18 or C8) with a polar mobile phase. researchgate.net The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. csfarmacie.czbohrium.com Ion-pairing reagents may be added to the mobile phase to improve the peak shape and retention of basic compounds like Salbutamol. nih.gov However, challenges such as peak tailing and splitting can occur due to the interaction of basic analytes with residual silanol (B1196071) groups on the silica-based columns. koreascience.kr Method development often involves optimizing mobile phase pH, organic modifier concentration, and buffer selection to achieve adequate separation between Salbutamol and all related substances, including polar ones like the glyoxal (B1671930) impurity. bohrium.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is particularly well-suited for separating highly polar compounds that show little or no retention in reversed-phase systems. Given that Salbutamol Glyoxal Impurity is a polar molecule, HILIC could offer advantages in terms of retention and selectivity. This technique uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.
A typical stability-indicating RP-HPLC method for Salbutamol impurities is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | ACE C18 (150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.05% Triethylamine (TEA) solution, pH adjusted to 5.5 with acetic acid |
| Mobile Phase B | Methanol:Acetonitrile (50:50 v/v) |
| Gradient Elution | 95% A (0-5 min) → 10% A (30-32 min) → 95% A (34 min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 277 nm |
| Column Temperature | 35 °C |
This table summarizes a gradient HPLC method developed for the quantification of degradation impurities of Salbutamol Sulfate (B86663). csfarmacie.cz
Gas Chromatography (GC) is another powerful separation technique, but its application for non-volatile and thermally labile compounds like Salbutamol and its polar impurities is limited. Direct analysis by GC is often not feasible, requiring a chemical modification step known as derivatization. This process converts the polar functional groups (such as hydroxyl and amine groups) into less polar, more volatile derivatives, making them suitable for GC analysis. While feasible, the need for derivatization adds complexity and potential variability to the analytical method.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for pharmaceutical analysis. nih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and uses less organic solvent compared to HPLC. researchgate.net Achiral SFC methods have been successfully developed for the quantitative determination of Salbutamol impurities. nih.gov These methods can achieve the separation of Salbutamol and its related substances in significantly shorter run times (e.g., 7 minutes) compared to traditional HPLC methods (e.g., 50 minutes). nih.govresearchgate.net The technique has proven effective for separating a range of Salbutamol impurities, demonstrating its potential as a rapid quality control method. researchgate.netresearchgate.net
| Parameter | Condition |
|---|---|
| Analysis Time | < 15 minutes |
| Advantage vs. HPLC | Shorter analysis time, better efficiency and resolution bohrium.com |
| Challenge | Potential for interference from excipients in certain formulations like cough syrups bohrium.com |
This table highlights key features of SFC analysis for Salbutamol impurities as compared to HPLC. bohrium.comresearchgate.net
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. It offers very high separation efficiency and requires minimal sample and solvent volumes. CE has been effectively used to determine Salbutamol and its related impurities, including dimeric impurities. scispace.com The technique is particularly powerful for separating chiral compounds and can resolve enantiomers of Salbutamol and its chiral impurities. nih.govcapes.gov.br By modifying the background electrolyte, for instance with cyclodextrins, both chiral and achiral impurities can be resolved in a single run. nih.govcapes.gov.br
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for preliminary screening and identification of impurities. While it does not offer the high resolution and quantitative accuracy of HPLC or GC, it serves as a valuable tool for monitoring reaction progress during synthesis or for rapid checks of raw material quality. It can quickly indicate the presence of major impurities in a Salbutamol sample before more sophisticated and time-consuming techniques are employed.
Spectroscopic and Hyphenated Techniques for Comprehensive Profiling
While chromatographic techniques separate impurities, spectroscopic techniques are required for their structural identification and confirmation. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are exceptionally powerful tools for impurity profiling. ijfmr.comiosrjournals.org
Ultraviolet (UV) Spectrometry: UV detectors are standard in most HPLC systems. Derivative UV spectrometry has been used for the analysis of Salbutamol and related impurities by enhancing the spectral details, which can help in resolving overlapping peaks and improving quantification. nih.gov
Mass Spectrometry (MS): When coupled with a chromatographic inlet like LC or GC (i.e., LC-MS, GC-MS), mass spectrometry provides molecular weight and structural information about the separated impurities. ijfmr.comresearchgate.net This is crucial for identifying unknown impurities that are not available as reference standards. The high sensitivity of MS allows for the detection and characterization of impurities at very low levels. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: LC-NMR, another powerful hyphenated technique, allows for the direct acquisition of NMR spectra of impurities as they elute from the HPLC column. This provides unambiguous structural information, making it an invaluable tool for the definitive characterization of novel impurities discovered during stability studies or process development. iosrjournals.org
The combination of these advanced separation and spectroscopic techniques provides a comprehensive analytical toolkit for the detection, quantification, and characterization of this compound, ensuring the quality and safety of the final drug product.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are the primary techniques for the analysis of pharmaceutical impurities due to their exceptional sensitivity and selectivity. eag.com These methods are ideal for separating the this compound from the active pharmaceutical ingredient (API) and other related substances, followed by its unambiguous identification and quantification.
In a typical LC-MS/MS workflow, a reversed-phase High-Performance Liquid Chromatography (HPLC) system is used to separate the components of a sample. The impurity, once separated, is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like Salbutamol and its impurities, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode.
Tandem MS (MS/MS) provides an additional layer of specificity. The precursor ion corresponding to the impurity is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), allows for highly selective detection and quantification, minimizing interference from the sample matrix. thermofisher.com While specific SRM transitions for this compound are not publicly documented, they would be determined during method development using a reference standard of the impurity. venkatasailifesciences.comaxios-research.com
Table 1: Illustrative LC-MS/MS Parameters for Impurity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 199.05 [M+H]⁺ (for C₉H₁₀O₅) |
| Product Ions (m/z) | To be determined from fragmentation studies |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile or thermally labile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability. This process involves chemically modifying the analyte, for instance, by converting polar hydroxyl groups into less polar silyl (B83357) ethers.
While less common than LC-MS for this type of analysis due to the need for derivatization, GC-MS can offer excellent chromatographic resolution. The mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be used for structural confirmation by comparing them to a spectral library or a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization (e.g., LC-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of chemical compounds. For impurities, NMR is used to confirm the identity of a reference standard and to characterize unknown impurities isolated from the drug product. Techniques like ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
Certificates of Analysis for this compound reference standards confirm that its structure is verified using ¹H NMR, which provides unequivocal evidence of its chemical identity. cleanchemlab.comallmpuslab.com The direct coupling of LC to NMR (LC-NMR) allows for the separation of an impurity from the bulk material, followed by its direct structural analysis, which is invaluable for identifying unknown degradation products or process impurities without the need for time-consuming isolation.
Other Advanced Hyphenated Techniques (e.g., LC-DAD-NMR-MS, CE-ESI-FTICR-MS)
For complex impurity profiling challenges, more advanced hyphenated systems can be employed. A system combining Liquid Chromatography with a Diode Array Detector (DAD), NMR, and MS (LC-DAD-NMR-MS) provides orthogonal data from a single analysis. The DAD provides UV-Vis spectral data, the MS gives molecular weight and fragmentation information, and the NMR provides definitive structural details.
Other techniques such as Capillary Electrophoresis (CE) coupled with Electrospray Ionization (ESI) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offer extremely high resolution and mass accuracy, enabling the determination of elemental compositions for unknown impurities.
Method Development and Validation Strategies for Impurity Analysis
The development and validation of an analytical method for quantifying this compound are critical to ensure that the results are reliable, accurate, and reproducible. This process is governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The availability of a characterized reference standard is a prerequisite for this process. venkatasailifesciences.comsynzeal.com
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method.
LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are typically established based on the signal-to-noise ratio of the analytical response. For LOD, a signal-to-noise ratio of 3:1 is commonly accepted, while for LOQ, a ratio of 10:1 is standard. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For related substances in Salbutamol, validated methods often achieve LOQs in the range of micrograms per milliliter (µg/mL) or lower, depending on the analytical technique used. nih.gov
Table 3: Typical LOD and LOQ Values in Pharmaceutical Impurity Analysis
| Parameter | Basis for Determination | Typical Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio | S/N ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | S/N ≥ 10:1 |
| Precision at LOQ | Replicate Injections (n≥6) | Relative Standard Deviation (RSD) ≤ 10% |
Assessment of Accuracy, Precision, and Robustness
The validation of an analytical method for the determination of this compound involves a thorough assessment of its accuracy, precision, and robustness. These parameters are essential to demonstrate the reliability and consistency of the method.
Accuracy
Accuracy is the measure of the closeness of the experimental value to the true value. For impurity quantification, accuracy is typically determined by performing recovery studies. This involves spiking a sample with a known amount of the this compound reference standard at different concentration levels. The percentage recovery of the impurity is then calculated.
Research Findings: In a representative study for a related Salbutamol impurity, the accuracy of the method was evaluated by spiking the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) into the sample matrix. The recovery at each level was determined in triplicate. The acceptance criterion for recovery is typically between 80% and 120%.
Table 1: Representative Accuracy Data for a Salbutamol Impurity
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
Precision
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually assessed at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay Precision): This is the precision of the method over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six replicate determinations at 100% of the test concentration. The relative standard deviation (RSD) of the results is calculated.
Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, for instance, on different days, with different analysts, or with different equipment.
Reproducibility: This assesses the precision between different laboratories.
Research Findings: For a similar Salbutamol impurity, the repeatability of the method was demonstrated by a low RSD value, typically less than 5%. The intermediate precision was also evaluated, and the results showed that the method is consistent when used by different analysts and on different days.
Table 2: Representative Precision Data for a Salbutamol Impurity
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |
|---|
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Common parameters that are intentionally varied include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase.
Research Findings: A robustness study for an analytical method for a Salbutamol related impurity would involve varying critical parameters within a defined range. The effect of these changes on the system suitability parameters, such as the resolution and tailing factor, would be monitored. The method is considered robust if the system suitability criteria are met under all the varied conditions.
Table 3: Representative Robustness Study Parameters for a Salbutamol Impurity Analysis
| Parameter | Variation | Result |
|---|---|---|
| Flow Rate | ± 0.2 mL/min | System suitability passes |
| Column Temperature | ± 5 °C | System suitability passes |
System Suitability Testing Protocols
System suitability testing (SST) is an integral part of any analytical chromatographic method. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. The SST protocol includes a set of tests and acceptance criteria to verify the performance of the system.
A system suitability solution is prepared, which typically contains the analyte of interest and any critical related substances. This solution is injected multiple times before the start of the sample analysis.
Protocol:
Prepare a system suitability solution containing a known concentration of Salbutamol and this compound.
Inject the system suitability solution five or six times into the chromatograph.
Evaluate the chromatographic parameters against the predefined acceptance criteria.
The parameters and typical acceptance criteria for the analysis of Salbutamol and its impurities are summarized in the table below.
Table 4: System Suitability Testing Protocol and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | Not more than 5.0% for replicate injections |
The successful completion of the system suitability tests provides confidence that the analytical system is fit for its intended purpose and can generate reliable and accurate results for the quantification of this compound.
Impurity Control and Mitigation Strategies
Process Chemistry Approaches for Minimizing Salbutamol (B1663637) Glyoxal (B1671930) Impurity
Minimizing the formation of impurities from the outset is the most efficient strategy. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the impurity profile.
The formation of impurities is often highly sensitive to the specific conditions of the chemical reactions. pharmaguideline.com The Salbutamol Glyoxal Impurity, being an oxidized derivative, can potentially form from over-oxidation of the Salbutamol molecule or from precursor fragments. Optimizing the synthetic route and reaction conditions is paramount to suppress its formation. Key parameters that are meticulously controlled include the choice of reagents, temperature, pH, and reaction time. pharmatimesofficial.comic.ac.uk
For instance, the choice of oxidizing agents and the stoichiometry used in preceding steps can be critical. Milder, more selective reagents are often preferred to prevent unwanted side reactions. Similarly, precise control over the reaction temperature can prevent thermal degradation or side reactions that might lead to the generation of the glyoxal impurity.
Table 1: Illustrative Optimization of Reaction Conditions
| Parameter | Unoptimized Condition | Optimized Condition | Rationale for Minimizing Glyoxal Impurity |
| Temperature | > 50°C | 20-25°C | Reduces the rate of potential oxidative side reactions. |
| pH | Uncontrolled (basic) | Neutral (pH 7.0-7.5) | Minimizes base-catalyzed degradation pathways. |
| Reducing Agent | Non-selective agent | Selective borohydride (B1222165) reagent | Ensures specific reduction of target functional groups without affecting others. google.com |
| Reaction Time | Prolonged (>12 hours) | Monitored to completion (e.g., 6-8 hours) | Prevents the formation of degradation products over extended periods. |
In-process controls (IPCs) are crucial for monitoring the progress of a reaction and detecting the formation of impurities in real-time. synthinkchemicals.comamazonaws.com For the this compound, High-Performance Liquid Chromatography (HPLC) is the most common and effective IPC method. pharmaguideline.comamazonaws.com By taking samples at various stages of the manufacturing process, chemists can track the concentration of the target impurity. ijpsjournal.com
If IPC testing reveals that the level of the this compound is approaching its specified limit, process parameters can be adjusted immediately. This proactive approach prevents the contamination of an entire batch, saving time and resources. amazonaws.com The speed and accuracy of IPCs are vital for effective process control. amazonaws.com
Table 2: Example of In-Process Control (IPC) Strategy
| Manufacturing Stage | IPC Test | Parameter Monitored | Acceptance Limit | Action if Exceeded |
| Post-Reduction Step | HPLC Assay | This compound | Not More Than 0.05% | Adjust subsequent purification parameters. |
| Crude Product Isolation | HPLC Assay | This compound | Not More Than 0.10% | Route batch for reprocessing or specialized purification. |
| Mother Liquor Analysis | HPLC Assay | This compound | Report for information | Optimize crystallization process for future batches. |
Advanced Purification Techniques for Impurity Removal
Even with optimized process chemistry, trace amounts of impurities may still be present. Therefore, advanced purification techniques are employed to remove the this compound from the final API. pharmaguideline.com Given the polar nature of the glyoxal impurity, due to its dihydroxy functionality, specific chromatographic techniques are particularly effective. allmpus.combiotage.com
Preparative HPLC is a powerful technique for isolating and removing impurities with high efficiency and reproducibility. europeanpharmaceuticalreview.com Another common and effective method is crystallization. By carefully selecting solvents and controlling conditions such as temperature and cooling rate, the desired API can be selectively crystallized, leaving impurities behind in the mother liquor. pharmaguideline.com Multiple recrystallization steps may be employed to achieve the required level of purity.
Application of Quality by Design (QbD) Principles in Impurity Management
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. researchgate.netimpactfactor.org It involves designing and developing manufacturing processes to consistently ensure a predefined product quality. impactfactor.org When applied to impurity management, QbD helps in identifying and controlling the factors that influence the formation of the this compound. pharmatimesofficial.com
The core elements of a QbD approach include:
Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final Salbutamol API.
Identifying Critical Quality Attributes (CQAs): The level of the this compound is identified as a CQA as it is a measure of product purity. nih.gov
Risk Assessment: This process identifies and ranks the process parameters that could impact the formation of the impurity.
Developing a Design Space: Through Design of Experiments (DoE), a multidimensional combination of process parameters that have been demonstrated to provide assurance of quality is established. nih.govresearchgate.net Operating within this design space ensures that the level of the glyoxal impurity remains below its limit. pharmatimesofficial.comgmp-compliance.org
Implementing a Control Strategy: This includes the IPCs and final product testing required to ensure the process remains in control and the product consistently meets its specifications. nih.gov
Table 3: Simplified Risk Assessment for this compound Formation
| Potential Cause (Process Parameter) | Potential Failure Mode | Risk Severity | Risk Probability | Risk Detectability | Overall Risk |
| Reaction Temperature | Overheating leads to degradation | High | Medium | High | Medium |
| Quality of Starting Material | Presence of reactive impurities | High | Low | High | Low |
| pH of Reaction | Non-optimal pH causes side reactions | Medium | Medium | High | Low |
| Choice of Reagents | Over-oxidation by non-selective agent | High | Medium | High | Medium |
Strict Control of Raw Material and Intermediate Quality
The quality of the final API is intrinsically linked to the quality of the materials used in its synthesis. arborpharmchem.com Impurities in starting materials, reagents, or solvents can carry through the process or participate in side reactions to form new impurities. pharmaffiliates.comcontractpharma.com Therefore, a cornerstone of controlling the this compound is the implementation of stringent specifications for all incoming raw materials and isolated intermediates. biopharminternational.com
Suppliers must be qualified, and each batch of raw material should be tested to ensure it is free from contaminants that could contribute to the formation of the glyoxal impurity. arborpharmchem.com For example, the starting materials must be checked for the presence of related aldehydes or oxidizing agents. This preventative measure is a critical first line of defense in impurity control, reducing the burden on downstream purification processes. pharmaguideline.com
Impurity Profiling and Reference Standards in Research
The Critical Role of Salbutamol (B1663637) Glyoxal (B1671930) Impurity Reference Standards in Analytical Research
In pharmaceutical quality control, reference standards are instrumental in ensuring the safety, efficacy, and regulatory compliance of drug products. pharmamirror.compharmaffiliates.com Impurity reference standards are highly purified compounds used as benchmarks to identify and quantify impurities in active pharmaceutical ingredients (APIs) and finished drug products. pharmamirror.compharmacy.biz The use of these standards is essential for validating and calibrating analytical methods, establishing standard curves for quantification, and providing a basis for quality control checks. pharmiweb.com Regulatory bodies such as the FDA and EMA mandate stringent quality checks, making the accurate detection and quantification of impurities a critical aspect of pharmaceutical manufacturing. pharmamirror.com
Salbutamol Glyoxal Impurity is a known process-related impurity of Salbutamol, a widely used bronchodilator. synzeal.comresearchgate.net As such, a well-characterized this compound reference standard is crucial for pharmaceutical researchers and quality control laboratories. cleanchemlab.comsynzeal.com This reference standard allows for the precise identification and quantification of this specific impurity during the manufacturing process and in the final Salbutamol drug substance. axios-research.com Its applications are vital in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production. cleanchemlab.comaxios-research.com By providing a reliable benchmark, the reference standard ensures that the levels of this compound in the final product are within the acceptable, safe limits defined by pharmacopeias and regulatory guidelines. pharmaffiliates.comenamine.net
Research into the impurity profiling of Salbutamol has led to the development of various analytical methods, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), to separate and quantify Salbutamol and its related impurities. csfarmacie.cznih.gov These advanced chromatographic methods rely on specific reference standards for each potential impurity, including the glyoxal derivative, to achieve accurate and reproducible results. pharmiweb.comresearchgate.net The availability of the this compound standard enables researchers to validate these analytical techniques and perform long-term stability studies on drug formulations, ensuring the product remains safe and effective throughout its shelf life. pharmaffiliates.comcsfarmacie.cz
Table 1: Chemical Properties of this compound Reference Standard
| Property | Value |
|---|---|
| Chemical Name | 2,2-Dihydroxy-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one chromatoscientific.comallmpus.com |
| CAS Number | 72189-44-7 cleanchemlab.comchromatoscientific.com |
| Molecular Formula | C₉H₁₀O₅ cleanchemlab.comchromatoscientific.com |
| Molecular Weight | 198.2 g/mol cleanchemlab.comchromatoscientific.com |
Methodologies for Development and Certification of Impurity Reference Materials
The development and certification of an impurity reference material, such as this compound, is a rigorous, multi-step process designed to ensure the material is suitable for its intended analytical purpose. intertek.comresearchgate.net The process adheres to strict international guidelines to guarantee the accuracy, purity, traceability, and stability of the standard. pure-synth.comwikipedia.org
Development and Synthesis: The initial phase involves the synthesis or isolation of the impurity. researchgate.netenamine.net For process-related impurities like this compound, a custom synthesis route is often designed and executed to produce the compound. enamine.net This requires deep expertise in organic synthesis to create a molecule that is structurally identical to the impurity formed during the API manufacturing process. researchgate.net Following synthesis, the material undergoes extensive purification to achieve a very high degree of chemical purity, which is a fundamental requirement for a reference standard. intertek.com
Certification Process: Certification is the process of verifying a reference material's properties and ensuring it meets the highest quality standards. This process is governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers, and ISO/IEC 17025, which specifies the requirements for testing and calibration laboratories. pure-synth.compharmaceutical-technology.com
The key stages of certification include:
Structural Elucidation: The chemical structure of the synthesized impurity is unequivocally confirmed. This is accomplished using a combination of advanced analytical techniques. intertek.compure-synth.com
Purity Assessment: The purity of the reference material is accurately determined. Chromatographic methods, such as HPLC, are typically used to quantify the main component and detect any trace impurities. pure-synth.com
Homogeneity and Stability Testing: The material is tested to ensure that it is uniform throughout the entire batch (homogeneity) and that its certified properties will not change over time when stored under specified conditions (stability). wikipedia.orgxrfscientific.com
Value Assignment: A certified value for a specific property (e.g., purity) is assigned, complete with a statement of measurement uncertainty. pharmaceutical-technology.com This value is metrologically traceable to the International System of Units (SI). xrfscientific.comsigmaaldrich.com
Certificate of Analysis (CoA): All of this information is documented in a comprehensive Certificate of Analysis. sigmaaldrich.com The CoA includes the certified purity value, analytical data from characterization tests, storage instructions, and an expiry date. allmpus.compure-synth.com
Table 2: Common Analytical Techniques for Reference Material Certification
| Analytical Technique | Purpose in Certification |
|---|---|
| ¹H NMR and ¹³C NMR | Confirms the chemical structure and identity of the compound. pure-synth.com |
| Mass Spectrometry (MS) | Verifies the molecular weight and elemental composition. pure-synth.com |
| High-Performance Liquid Chromatography (HPLC) | Determines chromatographic purity and quantifies the main component. enamine.net |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule, confirming its identity. pure-synth.com |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature to assess thermal stability and solvent content. allmpus.com |
| Water Content (Karl Fischer) | Quantifies the amount of water present in the material. pure-synth.com |
This systematic approach ensures that the resulting Certified Reference Material (CRM) is accurate, reliable, and fit for purpose, enabling laboratories to produce precise and valid analytical data for pharmaceutical quality control. pure-synth.compharmaceutical-technology.com
Regulatory Science and Research Pertaining to Salbutamol Glyoxal Impurity
Research on Pharmacopoeial Requirements and Standards (e.g., USP, EP)
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances, including specific tests, procedures, and acceptance criteria for impurities. synthinkchemicals.com The monographs for Salbutamol (B1663637) (referred to as Albuterol in the USP) list several specified impurities that must be controlled within defined limits.
While "Salbutamol Glyoxal (B1671930) Impurity" is not explicitly named in the primary lists of specified impurities in the EP or USP, it would be controlled under the general limits for unspecified impurities unless specifically identified and limited. drugfuture.com Pharmacopoeial standards are crucial for ensuring the consistent quality and safety of Salbutamol from different manufacturers. synthinkchemicals.com
The European Pharmacopoeia, for instance, lists numerous specified impurities for Salbutamol Sulphate, designated by letters (e.g., Impurity A, B, C, D, F, G, J). drugfuture.comalfa-chemistry.com Each of these corresponds to a specific chemical structure, and reference standards are used for their identification and quantification during quality control testing. sigmaaldrich.comsigmaaldrich.com
Below is a table of some specified impurities in the European Pharmacopoeia, illustrating the rigorous control measures in place.
| Impurity Designation | Chemical Name |
| Salbutamol Impurity D | 5-[(1RS)-2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzaldehyde |
| Salbutamol Impurity F | 1,1'-(methylenebis(4-hydroxy-3,1-phenylene))bis(2-(tert-butylamino)ethan-1-ol) |
| Salbutamol Impurity G | 1-(4-benzyloxy-3-hydroxymethylphenyl)-2-(tert-butylamino)ethanol |
| Salbutamol Impurity J | 2-(tert-butylamino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone |
This table is for illustrative purposes and represents a selection of specified impurities.
The use of qualified reference standards for these impurities is essential for method development, validation, and routine batch release testing to ensure compliance with pharmacopoeial requirements. synthinkchemicals.com
Analytical Research in Support of Genotoxic Impurity Assessment (focus on detection of warning structures, e.g., in related compounds like 3-(2-bromoacetyl)-2-hydroxybenzaldehyde)
The assessment of genotoxic impurities relies heavily on the identification of "structural alerts"—molecular substructures known to be associated with mutagenicity. researchgate.netnih.gov These alerts often indicate that a compound is an electrophile or can be metabolically activated to an electrophile, capable of reacting with nucleophilic sites in DNA, which can lead to mutations. nih.gov The presence of a structural alert in an impurity triggers the need for further evaluation as outlined in the ICH M7 guideline. researchgate.net
The structure of Salbutamol Glyoxal Impurity, 2,2-Dihydroxy-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one , contains an α-keto aldehyde functional group (in its hydrated gem-diol form), which can be considered a structural alert. α-Dicarbonyl compounds like glyoxal are known to have potential for DNA reactivity.
To understand the significance of such alerts, it is useful to examine related compounds with well-established warning structures. A relevant example is a compound containing an α-haloketone moiety, such as 3-(2-bromoacetyl)-2-hydroxybenzaldehyde . The α-bromoacetyl group is a potent structural alert for genotoxicity due to its high electrophilicity and alkylating potential.
Research into analogous structures, such as 2-bromo-3'-chloropropiophenone (B15139) (BCP), an impurity in the drug bupropion, demonstrates the analytical and toxicological approach required. nih.gov Studies on BCP have shown it to be:
Mutagenic in the Ames test (bacterial reverse mutation assay), particularly with metabolic activation. nih.gov
Clastogenic and Aneugenic in the in vitro micronucleus assay, indicating it can cause chromosomal damage. nih.gov
These findings underscore that impurities possessing strong structural alerts often prove to be genotoxic upon experimental testing. nih.gov This precedent reinforces the necessity of a thorough risk assessment for any Salbutamol impurity that contains a potential warning structure, such as the glyoxal moiety. Analytical research focuses on developing highly sensitive methods, often utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify these impurities at the parts-per-million (ppm) level required to ensure they are below the Threshold of Toxicological Concern (TTC). researchgate.netbohrium.com
Future Research Directions
Development of Novel Analytical Technologies for Ultra-Trace Level Detection of Impurities
The detection and quantification of impurities at increasingly lower levels is a primary objective in pharmaceutical quality control. Future research will concentrate on developing more sensitive and specific analytical technologies capable of identifying and measuring impurities like the Salbutamol (B1663637) Glyoxal (B1671930) Impurity at ultra-trace concentrations.
Conventional detection methods, while effective, often lack the sensitivity required to detect minute quantities of impurities that could still be of toxicological concern. nih.gov The evolution of analytical instrumentation is moving towards hyphenated techniques, which combine the separation power of chromatography with the specificity of advanced spectroscopic methods. ijsdr.orgajrconline.org
Key areas for future development include:
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique offers faster analysis times and superior resolution compared to conventional HPLC, enabling better separation of impurities from the active pharmaceutical ingredient (API) and other related substances. apacsci.com
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS provide highly accurate mass measurements, which are crucial for the unambiguous identification of unknown impurities and the elucidation of their structures. apacsci.comresearchgate.netnih.gov When coupled with liquid chromatography (LC-HRMS), these systems are powerful tools for impurity profiling. researchgate.net
Tandem Mass Spectrometry (MS/MS): LC-MS/MS is instrumental in providing structural information for the definitive identification of trace-level impurities. ajrconline.org
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While primarily used for elemental impurities, advanced applications of ICP-MS can be explored for specific labeling or derivatization techniques to enhance the detection of organic impurities. apacsci.com
Automation and Miniaturization: The integration of automated sample preparation and miniaturized analytical systems (e.g., microfluidics) can increase throughput, reduce human error, and minimize the environmental footprint of analytical laboratories. azolifesciences.com
These advanced methods will allow for the detection of impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, providing a more comprehensive understanding of the impurity profile of Salbutamol. apacsci.com
| Analytical Technology | Principle | Key Advantage for Impurity Detection |
|---|---|---|
| UHPLC-HRMS (e.g., Orbitrap, TOF) | Combines high-resolution separation with high-accuracy mass measurement. | Provides unambiguous identification and structural elucidation of unknown impurities at trace levels. apacsci.comnih.gov |
| LC-MS/MS | Couples liquid chromatography with tandem mass spectrometry for structural fragmentation analysis. | Offers high specificity and sensitivity for quantifying known impurities and confirming structures. ajrconline.org |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Offers faster, greener separations compared to traditional LC and is suitable for a wide range of compounds. nih.gov |
| Capillary Electrophoresis (CE-MS) | Separates ions based on their electrophoretic mobility in a capillary, coupled with mass spectrometry. | Provides high separation efficiency and requires minimal sample volume. ijsdr.org |
Computational and Predictive Modeling for Impurity Formation and Stability
Computational tools are becoming indispensable in modern drug development for their ability to predict potential issues before they arise in the laboratory. Future research will increasingly rely on in silico models to predict the formation, stability, and potential toxicity of impurities like the Salbutamol Glyoxal Impurity.
This predictive approach allows for a proactive strategy in drug development, where potential degradation pathways can be identified and mitigated early in the process. technologynetworks.comzamann-pharma.com Key computational methodologies include:
Degradation Pathway Prediction: Software programs can simulate the degradation of a drug substance under various stress conditions (e.g., heat, humidity, light, pH). technologynetworks.comnih.govspringernature.com These tools use knowledge bases of chemical reactions to predict likely degradation products, helping researchers to anticipate and search for specific impurities. springernature.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a correlation between the chemical structure of a compound and its biological activity or toxicity. nih.gov These models are particularly important for assessing the potential mutagenicity of impurities, as outlined in the ICH M7 guideline. nih.govresearchgate.netyoutube.com By predicting the toxicological risk of a potential impurity, resources can be focused on those of highest concern.
Artificial Intelligence (AI) and Machine Learning: AI-powered platforms are emerging that can analyze reaction conditions and predict impurity formation with high accuracy. chemical.aiopenreview.net These systems can learn from vast datasets of chemical reactions to identify patterns that may lead to the formation of by-products, accelerating process development and impurity identification. chemrxiv.orgresearchgate.net
By integrating these predictive models into the development lifecycle, manufacturers can design more robust formulations and synthetic processes that are less prone to the formation of undesirable impurities. zamann-pharma.com
Green Chemistry Approaches in Synthetic Routes to Minimize Impurity Burden
Key green chemistry strategies include:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce environmental impact and prevent the formation of solvent-related impurities. greenfieldchemical.com
Catalysis: Employing highly selective catalysts, including biocatalysts (enzymes), can lead to reactions with higher yields and fewer by-products compared to stoichiometric reagents. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.gov
Process Optimization: Implementing energy-efficient processes and exploring continuous manufacturing can lead to better control over reaction conditions, which in turn can minimize impurity formation. emergingpub.comlipa.com.au
By adopting these principles, the synthesis of Salbutamol can be made more sustainable and inherently cleaner, reducing the "impurity burden" from the very beginning of the manufacturing process. cornerstone-group.com
| Green Chemistry Principle | Application in Pharmaceutical Synthesis | Impact on Impurity Reduction |
|---|---|---|
| Waste Prevention | Design synthetic pathways to produce minimal waste. | Reduces the formation of by-products and unreacted starting materials. |
| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Inherently minimizes the generation of unwanted side products. nih.gov |
| Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. | Avoids the use of toxic reagents that could become impurities themselves. |
| Safer Solvents and Auxiliaries | Replace hazardous solvents with benign alternatives like water or ethanol. greenfieldchemical.com | Eliminates residual solvent impurities and solvent-induced degradation. |
| Use of Catalysis | Employ selective catalysts over stoichiometric reagents. | Increases reaction selectivity and reduces the formation of side-reaction impurities. nih.gov |
Standardization and Harmonization of Impurity Research Methodologies Globally
Ensuring the quality and safety of medicines is a global endeavor. The standardization and harmonization of methodologies for impurity research are critical for consistent regulatory evaluation and to facilitate the global exchange of pharmaceutical products. ich.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in this effort. ijdra.com
Future directions in this area will focus on:
Refining ICH Guidelines: Continuously updating and refining existing guidelines, such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), to incorporate advances in analytical technology and toxicological science. ich.orgich.org This includes establishing clear thresholds for reporting, identification, and qualification of impurities. amsbiopharma.com
Global Adoption of Standards: Encouraging the adoption of harmonized guidelines by more regulatory authorities worldwide to ensure a consistent approach to impurity control. ijdra.com
Development of Reference Standards: Ensuring the global availability of high-quality, well-characterized reference standards for known impurities like this compound is essential for the validation of analytical methods and for ensuring the accuracy of quality control testing. knorspharma.com
Harmonizing Risk Assessment: Promoting a harmonized, risk-based approach to the assessment and control of elemental and mutagenic impurities, as outlined in ICH Q3D and M7, respectively. slideshare.net
A globally harmonized framework ensures that the standards for controlling impurities are universally high, protecting patient safety regardless of where a drug is manufactured or marketed. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Salbutamol Glyoxal Impurity in pharmaceutical matrices?
- Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive quantification. Glyoxal-derived impurities like this compound may require derivatization (e.g., Girard-T reagent) to stabilize reactive carbonyl groups and enhance detection . Additionally, aerosol mass spectrometry (AMS) can monitor real-time particulate-phase reactions of glyoxal derivatives under controlled humidity and temperature .
- Key Considerations : Account for potential interference from formaldehyde, which shares similar fragmentation patterns in MS and can arise from glyoxal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
